molecular formula C18H16N2O3 B2862954 4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 687583-55-7

4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2862954
CAS No.: 687583-55-7
M. Wt: 308.337
InChI Key: CCPNBGQZIXZYRE-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one is a complex organic compound that features a unique structure combining a benzodioxole ring and a dimethylphenyl group attached to an imidazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and dimethylphenyl intermediates, followed by their coupling with an imidazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reactions and purifications required.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzodioxol-5-yl)-3-phenyl-1H-imidazol-2-one
  • 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
  • 5-(1,3-benzodioxol-5-yl)-3-(2,4-dimethylphenyl)-1H-imidazol-2-one

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-1-(3,5-dimethylphenyl)-2,3-dihydro-1H-imidazol-2-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-12(2)7-14(6-11)20-9-15(19-18(20)21)13-3-4-16-17(8-13)23-10-22-16/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPNBGQZIXZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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